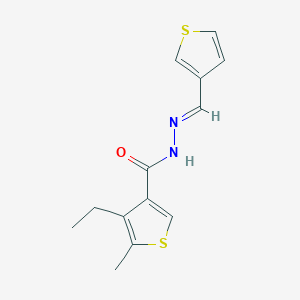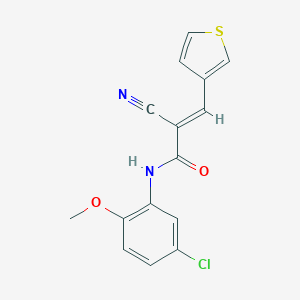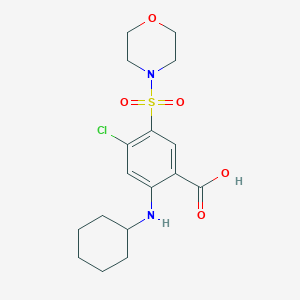![molecular formula C16H17ClN2O3 B455791 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide CAS No. 438221-50-2](/img/structure/B455791.png)
3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide is an organic compound with a complex structure that includes a chlorinated phenoxy group, a methoxy group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride. This intermediate is then reacted with 4-methoxybenzohydrazide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide can be compared with similar compounds such as:
4-Chloro-3-methylphenol: A simpler compound with similar structural features but different applications.
4-Methoxybenzohydrazide: Another related compound with distinct properties and uses. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-7-13(4-5-14(10)17)22-9-12-8-11(16(20)19-18)3-6-15(12)21-2/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWACOAKXBQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C(=O)NN)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-chloro-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455710.png)
![3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B455711.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(3-iodobenzylidene)acetohydrazide](/img/structure/B455712.png)
![4-iodo-1-methyl-N'-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B455713.png)
![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)
![N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B455717.png)
![3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B455719.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)


![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)
